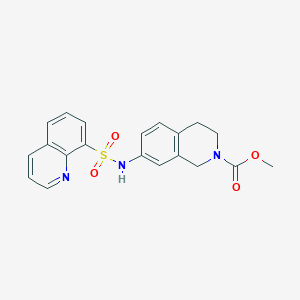

methyl 7-(quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative featuring a methyl ester at position 2 and a quinoline-8-sulfonamido substituent at position 6. This compound is structurally related to tert-butyl-protected 7-substituted dihydroisoquinoline derivatives reported in recent literature, which are synthesized via palladium-catalyzed coupling reactions .

Properties

IUPAC Name |

methyl 7-(quinolin-8-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-20(24)23-11-9-14-7-8-17(12-16(14)13-23)22-28(25,26)18-6-2-4-15-5-3-10-21-19(15)18/h2-8,10,12,22H,9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZBYPRJHOUQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit penicillin-binding proteins (pbps), which are well-known and validated targets for antibacterial therapy.

Mode of Action

Related compounds have been found to inhibit pbps noncovalently. PBPs are inhibited by β-lactams, which form a covalent penicilloyl-enzyme complex that blocks the normal transpeptidation reaction, resulting in bacterial death. In some resistant bacteria, resistance is acquired by active-site distortion of PBPs, which lowers their acylation efficiency for β-lactams.

Biochemical Analysis

Biochemical Properties

Methyl 7-(quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By forming noncovalent interactions with PBPs, this compound effectively disrupts bacterial growth and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. By inhibiting this pathway, this compound can reduce inflammation and promote cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to inhibit the activity of PBPs by forming noncovalent interactions, leading to the disruption of bacterial cell wall synthesis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may have different biochemical properties, which can impact cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects. At high doses, it may cause adverse effects, including toxicity and off-target interactions. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the metabolism of bacterial cells by inhibiting PBPs, leading to the disruption of cell wall synthesis and bacterial growth. Additionally, it may influence other metabolic pathways by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues. Its distribution within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-specific properties:

Key Observations :

- Steric Considerations : The tert-butyl group in analogs like 7a–e increases steric bulk compared to the methyl ester in the target compound, which may affect solubility and crystallinity .

- Biological Relevance: Compounds with sulfonamido groups (e.g., quinoline-8-sulfonamido) often exhibit improved pharmacokinetic profiles due to enhanced hydrogen-bonding capabilities, as seen in protease inhibitors and kinase-targeting agents .

Physicochemical Properties

- Melting Points: Analogs with rigid substituents (e.g., 5d with a quinone core) exhibit higher melting points (202–203.5 °C) due to crystallinity, whereas oil-phase compounds (7a–e) lack defined melting behavior .

- Spectroscopic Signatures: The quinoline-8-sulfonamido group is expected to show distinct 1H-NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR absorptions near 1350 cm⁻¹ (S=O stretching) .

Research Implications

The structural and synthetic parallels between this compound and its analogs highlight opportunities for:

Q & A

Q. What are the critical steps in synthesizing methyl 7-(quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves sequential functionalization of the isoquinoline core. Key steps include:

- Sulfonamide Coupling: Reacting 8-quinolinesulfonyl chloride with the amine group of a dihydroisoquinoline precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

- Esterification: Introducing the methyl carboxylate group via nucleophilic acyl substitution, often using methyl chloroformate .

- Intermediate Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- ¹H NMR: Identifies proton environments, such as the dihydroisoquinoline ring protons (δ 2.5–4.0 ppm) and aromatic protons from the quinoline moiety (δ 7.0–9.0 ppm). Integration ratios confirm substituent positions .

- ¹³C NMR: Resolves carbonyl carbons (e.g., ester at ~170 ppm, sulfonamide at ~155 ppm) and aromatic carbons .

- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of the sulfonamide group under varying catalytic conditions?

Methodological Answer: Coupling efficiency depends on:

- Base Selection: Triethylamine or DMAP improves nucleophilicity of the amine group, reducing side reactions like hydrolysis of the sulfonyl chloride .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates but may require strict temperature control (0–5°C) to prevent decomposition .

- Catalytic Additives: Use of molecular sieves or activated charcoal removes moisture, enhancing yield by up to 15% in moisture-sensitive reactions .

Q. How can discrepancies in biological activity data between this compound and halogenated analogs be resolved?

Methodological Answer: Contradictory data (e.g., antimicrobial vs. anticancer activity) may arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on the quinoline ring enhance DNA intercalation but reduce solubility. Compare logP values and cellular uptake assays to rationalize differences .

- Assay Conditions: Standardize in vitro protocols (e.g., cell line viability assays vs. enzyme inhibition studies) to isolate structure-activity relationships. For example, halogenated analogs may show higher IC₅₀ values in serum-rich media due to protein binding .

Q. What strategies mitigate side reactions during sulfonamide group introduction?

Methodological Answer:

- Protection of Reactive Sites: Temporarily block the isoquinoline nitrogen with a Boc group to prevent unwanted alkylation .

- Stepwise Addition: Introduce the sulfonyl chloride reagent dropwise at low temperatures (−10°C) to minimize polysubstitution .

- Purification Techniques: Use silica gel chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) to separate sulfonamide derivatives from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.